molecular formula C13H14F3NO4 B6662099 5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid

5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid

Cat. No.: B6662099
M. Wt: 305.25 g/mol
InChI Key: RBULVUDDSVCVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid is a synthetic organic compound characterized by the presence of difluoromethoxy and fluorobenzoyl groups

Preparation Methods

The synthesis of 5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . The process begins with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product. Industrial production methods focus on optimizing yield, reducing costs, and minimizing environmental impact .

Chemical Reactions Analysis

5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[[2-(Difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and fluorobenzoyl groups play a crucial role in modulating the compound’s binding affinity and specificity . These interactions can lead to the inhibition or activation of specific biological pathways, depending on the target and context .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[2-(difluoromethoxy)-4-fluorobenzoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-8-4-5-9(10(7-8)21-13(15)16)12(20)17-6-2-1-3-11(18)19/h4-5,7,13H,1-3,6H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBULVUDDSVCVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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